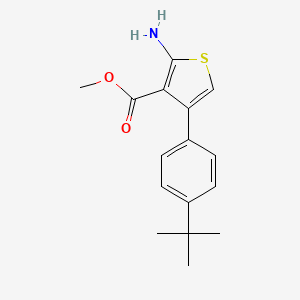

![molecular formula C16H23N3O4 B1362201 2-{4-[(叔丁氧羰基)羰基]-3-甲基哌嗪-1-基}吡啶-3-羧酸 CAS No. 904817-78-3](/img/structure/B1362201.png)

2-{4-[(叔丁氧羰基)羰基]-3-甲基哌嗪-1-基}吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

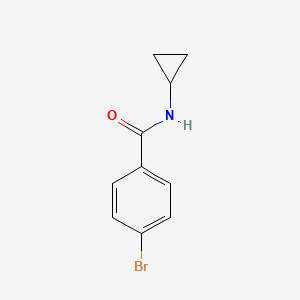

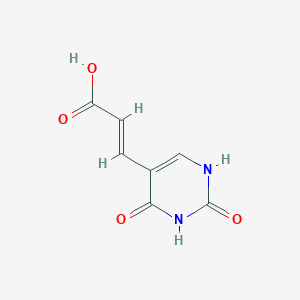

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid, also known as TBMPPCA, is a carboxylic acid that is used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds, as well as to study various biochemical and physiological effects.

科学研究应用

组胺受体的构效关系研究

- R. Altenbach 等人(2008 年)领导的研究探索了一系列 2-氨基嘧啶作为组胺 H4 受体的配体。一项研究的化合物是 4-叔丁基-6-(4-甲基哌嗪-1-基)嘧啶-2-胺,在体外效力和作为动物模型中抗炎剂的活性方面显示出潜力,表明其与疼痛管理相关Altenbach 等,2008 年。

药物开发中的代谢

- C. Prakash 等人(2008 年)对 CP-533,536(一种 EP2 受体选择性前列腺素 E2 激动剂)的研究揭示了其代谢的见解,包括叔丁基部分的氧化。该化合物的结构与查询分子相似,有助于理解此类化合物的代谢途径Prakash 等,2008 年。

潜在的促智剂

- Valenta 等人(1994 年)合成了包括 4-(氨基甲基)-1-苄基-2-氧代吡咯烷在内的化合物,该化合物使用与查询分子相关的羧酰胺转化。这些化合物经过促智活性测试,突出了它们在认知增强中的潜在应用Valenta 等,1994 年。

晶体结构分析

- Jin Shen 等人(2012 年)对玛波沙的研究涉及研究具有结构相似性的化合物的晶体结构,为这种化合物的分子排列和键合特性提供了宝贵的见解Shen 等,2012 年。

有机化学中的合成和应用

- N. Mishriky 和 A. Moustafa(2013 年)的一项研究涉及合成与查询结构相关的化合物,该化合物是通过亲核取代反应合成的。这项研究提供了对有机化学中此类化合物的合成方法和潜在应用的见解Mishriky 和 Moustafa,2013 年。

作用机制

Target of Action

The primary target of this compound is related to amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for amines . This suggests that the compound may interact with amino acids or proteins in the body.

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group , which is known to protect amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids . This suggests that the compound may undergo similar reactions in the body, interacting with its targets via the addition and removal of the Boc group.

Biochemical Pathways

The compound is likely involved in peptide synthesis . The Boc group has been used in the synthesis of amino acid ionic liquids, which have been applied to dipeptide synthesis . This suggests that the compound may affect peptide synthesis pathways in the body, potentially influencing protein production and function.

Pharmacokinetics

Boc-protected amino acids are known to be soluble in organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could impact the compound’s absorption, distribution, metabolism, and excretion in the body.

Result of Action

The compound’s action likely results in changes at the molecular and cellular level, particularly in relation to protein synthesis . By interacting with amino acids and influencing peptide synthesis, the compound could potentially affect the structure and function of proteins within cells .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the pH of the environment could impact the addition and removal of the Boc group . Additionally, the compound’s solubility suggests that it may be more effective in certain solvents or biological environments .

属性

IUPAC Name |

2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11-10-18(13-12(14(20)21)6-5-7-17-13)8-9-19(11)15(22)23-16(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDHQKRJVKDSKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378129 |

Source

|

| Record name | 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904817-78-3 |

Source

|

| Record name | 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

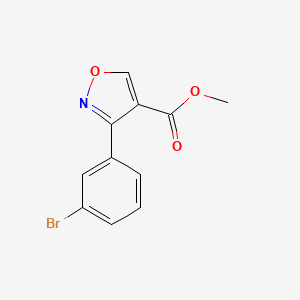

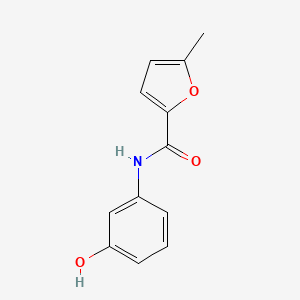

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)

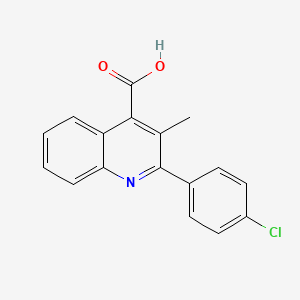

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)